4-pyridin-2-yl-1H-quinazolin-2-one
Description
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-pyridin-2-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) |
InChI Key |
DFPCQQPVJMMFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under environmentally benign conditions. The use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been reported as an efficient and eco-friendly method for the preparation of quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
4-pyridin-2-yl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-diones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolin-2,4-diones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
4-Pyridin-2-yl-1H-quinazolin-2-one exhibits potent anticancer properties by acting as an inhibitor of key signaling pathways involved in tumor growth. Specifically, it targets the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers, including colorectal cancer.
Case Studies
Recent studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against several cancer cell lines. For instance, one study reported compounds with IC50 values as low as 0.11 µM against EGFR and 0.65 µM against BRAF V600E, indicating their potential as effective cancer therapeutics .
Data Table: Antiproliferative Activity of Selected Compounds
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18 | EGFR | 0.11 | |
| Compound 19 | BRAF V600E | 0.65 | |
| Doxorubicin | Various | 1.10 |
Antihistaminic Activity
Overview
Research has also explored the antihistaminic properties of compounds derived from this compound. These compounds have shown promise in treating allergic reactions with minimal sedative effects.
Case Study
A study evaluated a series of triazolo[4,3-a]quinazolinones for their antihistaminic activity using a guinea pig model. Among these, one compound demonstrated a protection rate of 72.85% against histamine-induced bronchospasm, which was comparable to the standard antihistamine chlorpheniramine maleate .
Antiviral Properties
SARS-CoV-2 Inhibition
The compound has also been investigated for its antiviral activities, particularly against SARS-CoV-2. A recent study identified quinazolinone derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their potential in combating viral infections.
Case Study Findings
One derivative exhibited an IC50 value of approximately 1.37 µM against the SARS-CoV-2 Mpro, indicating a promising avenue for developing antiviral therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 4-pyridin-2-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit various enzymes and receptors, such as kinases and G-protein-coupled receptors. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Substituent Position Matters : Direct pyridinyl substitution at C4 in quinazolin-2-one (target) likely enhances target engagement compared to C2-substituted analogues (e.g., ) due to improved planarity .
- Core Heterocycle Influences Bioactivity: Quinazolinones (two nitrogens) exhibit stronger binding to ATP pockets in kinases than pyridinones (one nitrogen) but may face higher metabolic clearance .
- Synthetic Flexibility : and highlight the use of modular substituents (e.g., piperidinyl, benzyloxy) to fine-tune solubility and selectivity, a strategy applicable to optimizing the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-pyridin-2-yl-1H-quinazolin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of quinazolinone derivatives often involves cyclocondensation or hydrogenation steps. For example, analogous compounds like 4-chloro-2-(pyridin-3-yl)quinazoline are synthesized via nucleophilic substitution under inert atmospheres (e.g., argon) using catalysts like N-ethyl-N,N-diisopropylamine (DIPEA) in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone). Optimizing yields (e.g., 35% in one protocol) requires controlling stoichiometry, reaction time, and purification via pH adjustment (e.g., aqueous NH4OH for precipitation) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : For structural confirmation of the quinazolinone core and pyridinyl substituents.
- HPLC-MS : To assess purity and detect trace impurities (e.g., using C18 columns with acetonitrile/water gradients).
- Elemental analysis : To validate molecular composition (C, H, N).
- Melting point determination : Critical for verifying crystallinity and batch consistency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Pre-weigh aliquots in gloveboxes to minimize exposure to moisture. Use desiccants during short-term storage (-4°C for 1–2 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with substitutions at the quinazolinone C-4 or pyridinyl positions (e.g., halogens, alkyl groups).
- Step 2 : Test biological activity (e.g., kinase inhibition, receptor binding) using assays like ELISA or SPR.
- Step 3 : Correlate electronic (Hammett constants) and steric (molecular volume) properties with activity trends. Reference studies on similar compounds (e.g., CRF-1 receptor antagonists) for SAR frameworks .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-check DFT calculations (e.g., HOMO-LUMO gaps) with experimental kinetics (e.g., Arrhenius plots from thermal stability assays).
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry precision).
- Case study : If a predicted nucleophilic site shows no reactivity in HPLC-MS assays, re-evaluate solvent effects or competing reaction pathways .
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Step 1 : Use LC-TOF-MS to identify impurities (e.g., unreacted intermediates, byproducts like 4-chloro analogs).
- Step 2 : Compare retention times and fragmentation patterns against reference standards (e.g., triazolopyridinone impurities).
- Step 3 : Quantify impurities via calibration curves and validate limits per ICH Q3A guidelines .
Q. What experimental designs are recommended for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : To measure binding affinity (Kd) and stoichiometry.
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- Cell-based assays : Use CRISPR-edited cell lines to isolate specific pathways (e.g., apoptosis via caspase-3 activation) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
